Datp-alpha-S, [35S]
Description
Contextualization of Thio-substituted Nucleoside Triphosphates as Research Probes
Thio-substituted nucleoside triphosphates are analogs of natural nucleoside triphosphates where a non-bridging oxygen atom in the phosphate (B84403) chain is replaced by a sulfur atom. oup.com This modification, particularly at the alpha-phosphate position (the first phosphate group attached to the ribose sugar), creates a phosphorothioate (B77711) linkage. rsc.org This substitution is critical for several reasons. Firstly, the phosphorothioate backbone imparts resistance to degradation by nucleases, enzymes that cleave the phosphodiester bonds in nucleic acids. nih.gov Secondly, the introduction of a sulfur atom provides a unique chemical handle for further modifications and detection. nih.gov These properties make thio-substituted nucleoside triphosphates valuable probes for studying enzymatic mechanisms, developing novel genetic materials, and engineering proteins. rsc.org
The replacement of an oxygen atom with sulfur at the α-phosphate makes this phosphorus atom stereogenic, leading to two diastereomers: the (Sp) and (Rp) isomers. oup.com These stereoisomers are instrumental in probing the stereochemical details of enzyme-substrate interactions and the stereochemical course of reactions involving the phosphorothioate group. oup.com
Historical Development and Evolution of Datp-alpha-S, [35S] as a Tracermolecule and Biochemical Tool
The synthesis of nucleoside 5'-(α-P-thio)triphosphates was first achieved in the 1960s. nih.gov F. Eckstein and his colleagues were pioneers in this field, developing methods to prepare these compounds and recognizing their potential in biological research. oup.comnih.gov Initially, the synthesis involved the activation of nucleoside 5'-phosphorothioates followed by the addition of pyrophosphate. nih.gov
The incorporation of the radioisotope sulfur-35 (B81441) ([35S]) into the thio-phosphate group marked a significant advancement. pnas.org This radiolabeling provided a sensitive means of detection, allowing researchers to trace the fate of the nucleotide in various biochemical reactions. pnas.org The decay characteristics of 35S, with its relatively low energy beta-particle emission, offer distinct advantages over the more energetic 32P isotope, which was commonly used. ucla.edu The lower energy of 35S results in sharper bands in autoradiographs, leading to improved resolution in techniques like DNA sequencing. pnas.orgucla.edurevvity.com Furthermore, the longer half-life of 35S (87.4 days) compared to 32P (14.3 days) allows for longer storage of labeled materials. ucla.edu
Over the years, the formulation of [35S]dATPαS has been refined to enhance its utility, such as replacing stabilizers that could interfere with certain enzymatic reactions. researchgate.net
Fundamental Academic Rationale for Utilizing Datp-alpha-S, [35S] in Mechanistic Investigations
The use of Datp-alpha-S, [35S] is grounded in its ability to act as a substrate for various enzymes, most notably DNA polymerases, while possessing properties that allow for detailed mechanistic analysis. pnas.orgbiolog.de
Substrate for Polymerases: Datp-alpha-S, [35S] is readily incorporated into DNA by a variety of DNA polymerases, including E. coli DNA polymerase I, T7 DNA polymerase, and Taq polymerase. oup.compnas.orgfrontiersin.org This allows for the synthesis of DNA with a radiolabeled phosphorothioate backbone. rsc.org
Stereochemical Probing: The existence of Sp and Rp diastereomers of dATPαS allows for the investigation of the stereoselectivity of enzymes. oup.combiolog.de Studies have shown that different polymerases can exhibit preferences for one isomer over the other, providing insights into the geometry of the enzyme's active site. rsc.org
Nuclease Resistance: The resulting phosphorothioate linkage in the synthesized DNA is more resistant to cleavage by many nucleases compared to the natural phosphodiester bond. nih.gov This property is crucial for protecting labeled DNA from degradation during experiments and has been exploited in techniques like site-directed mutagenesis. nih.gov
Kinetic Analysis: The radiolabel allows for precise kinetic measurements of enzymatic reactions. For instance, it has been used in pre-steady-state kinetic studies to determine the fidelity and mechanism of DNA polymerases. psu.edu It has also been instrumental in studying the kinetics of ligand-receptor interactions, such as its binding to P2Y purinoceptors. researchgate.netresearchgate.net
Overview of Key Research Domains Explored with Datp-alpha-S, [35S]
The unique characteristics of Datp-alpha-S, [35S] have led to its application in a wide array of research areas.
DNA Sequencing and Labeling: One of the earliest and most significant applications of Datp-alpha-S, [35S] was in the dideoxy sequencing method developed by Sanger. pnas.org Its use as a radioactive label in place of [α-32P]dATP resulted in sharper autoradiographic bands and improved sequence resolution. pnas.org It is also widely used for general DNA labeling, including end-labeling of DNA fragments and the generation of high-specific-activity probes for hybridization techniques. researchgate.netrevvity.comcytivalifesciences.com
Enzyme Mechanism and Kinetics: The compound is a powerful tool for investigating the mechanisms of DNA and RNA polymerases. oup.combiolog.de By studying the incorporation of the Sp and Rp isomers, researchers have elucidated the stereochemical course of the nucleotidyl transfer reaction for several polymerases. oup.comacs.org It has also been used to study the fidelity of DNA synthesis and the effects of metal ions on polymerase activity. psu.edu
Receptor Binding and Signal Transduction: [35S]dATPαS serves as a high-affinity radioligand for P2Y purinoceptors, a class of receptors involved in numerous physiological processes. nih.gov Its use in radioligand binding assays has enabled the characterization and quantification of these receptors in various tissues, including brain microvascular endothelial cells. researchgate.netnih.gov Kinetic analysis of its binding has helped differentiate receptor sites from non-receptor binding sites. researchgate.netresearchgate.net
Gene Expression and Polymorphism Studies: The compound has been employed in studies of genetic diversity. For example, it was used in cycle DNA sequencing to demonstrate polymorphism in a surface antigen of the malaria parasite Plasmodium falciparum. nih.gov It is also a key component in post-synthesis labeling of nucleic acids for use in expression assays and single nucleotide polymorphism (SNP) detection. google.com
Pyrosequencing: In the pyrosequencing method, the natural dATP is replaced with dATP-α-S to prevent false signals, as dATP itself is a substrate for the luciferase enzyme used in the detection system. allenpress.com
Data Tables
Table 1: Properties of Datp-alpha-S, [35S]
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H16N5O11P3S | revvity.comjenabioscience.com |
| Molecular Weight | 507.24 g/mol (free acid) | jenabioscience.com |
| CAS Number | 64145-28-4 | revvity.comjenabioscience.com |
| Radioisotope | 35S | revvity.com |
| Label Position | alpha-phosphate | revvity.com |
| Storage Conditions | -20°C | revvity.com |
Table 2: Key Research Applications of Datp-alpha-S, [35S]
| Research Area | Specific Application | Key Findings/Advantages | References |
|---|---|---|---|
| DNA Sequencing | Dideoxy sequencing label | Improved band resolution compared to 32P, sharper autoradiographs. | pnas.orgucla.edurevvity.com |
| DNA Labeling | Generation of radiolabeled probes | High specific activity probes, resistance to nuclease degradation. | researchgate.netrevvity.comcytivalifesciences.com |
| Enzymology | Probing polymerase mechanisms | Elucidation of stereochemical course of nucleotidyl transfer, fidelity studies. | oup.compsu.eduacs.org |
| Receptor Studies | Radioligand for P2Y purinoceptors | High-affinity binding allows for receptor characterization and quantification. | researchgate.netresearchgate.netnih.gov |
| Genetic Analysis | SNP detection, polymorphism studies | Enables sensitive detection of genetic variations. | nih.govgoogle.com |
| Pyrosequencing | dATP analog | Prevents false signals from luciferase activity. | allenpress.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| 2'-Deoxyadenosine (B1664071) 5'-(α-thio)triphosphate, [35S] | Datp-alpha-S, [35S] |
| Deoxyadenosine (B7792050) triphosphate | dATP |
| Adenosine triphosphate | ATP |
| Guanosine (B1672433) triphosphate | GTP |
| Uridine triphosphate | UTP |
| Thymidine 5′-(α-P-thio)triphosphate | |
| 2-chloroATP | 2-ClATP |
| ATP gamma S | |
| 2-methylthioATP | 2-MeSATP |
| Adenosine diphosphate (B83284) | ADP |
| L-beta,gamma-methyleneATP | |
| Pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid 4-sodium | PPADS |
Structure
2D Structure
Properties
Molecular Formula |
C10H16N5O11P3S |
|---|---|
Molecular Weight |
511.25 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxy(35P)phosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1/i29+4 |
InChI Key |
CCPIKNHZOWQALM-VMLHZSDBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[35P](=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
alpha-thio-dATP alpha-thiodeoxyadenosine triphosphate |
Origin of Product |
United States |
Synthesis, Purification, and Quality Control for Research Applications of Datp Alpha S, 35s
Methodologies for the Radiochemical Synthesis of dATP-alpha-S, [35S]
The synthesis of dATP-alpha-S, [35S] is a multi-step process that involves the preparation of a precursor molecule and the subsequent incorporation of the [35S] radiolabel.
The synthesis of the non-radiolabeled dATP-alpha-S precursor can be achieved through a one-pot strategy that avoids the need for protection of nucleoside functionalities. researchgate.net This method involves treating deoxyadenosine (B7792050) with a mild phosphitylating reagent that selectively reacts with the 5'-hydroxyl group, followed by sulfurization and hydrolysis to yield a mixture of dATP-alpha-S diastereomers. researchgate.net
For the radiolabeling process, a key intermediate is deoxyadenosine-5'-[35S]-thiomonophosphate ([35S]dAMPS) of high specific activity. acs.org The incorporation of the sulfur-35 (B81441) isotope at the alpha-phosphate position is a critical step. revvity.com Custom synthesis services are available from various manufacturers to produce [35S]-labeled nucleotides to user specifications. perkinelmer.comper-form.hu These services often have extensive experience in labeling nucleotides at different positions. perkinelmer.comper-form.hu
The synthesis of dATP-alpha-S results in a mixture of two diastereomers, the Sp- and Rp-isomers, due to the chirality at the alpha-phosphorus atom. researchgate.netnih.gov These isomers can exhibit different biological activities; for instance, the Sp-isomer is typically a substrate for DNA polymerases, while the Rp-isomer is not. biolog.debiolog.de Therefore, their separation is often necessary for specific research applications.
High-performance liquid chromatography (HPLC) is a common method for separating these diastereomers. researchgate.netnih.gov Reversed-phase HPLC can be used to achieve high-quality separation of the Sp- and Rp-isomers. researchgate.net The development of efficient separation methods is crucial for obtaining isomerically pure compounds. researchgate.net
Table 1: Properties of Sp- and Rp-isomers of dATP-alpha-S
| Isomer | Acceptance by DNA Polymerase | Metabolic Stability |
|---|---|---|
| Sp-dATP-alpha-S | Accepted | Increased compared to dATP |
| Rp-dATP-alpha-S | Not Accepted | Increased compared to dATP |
This table summarizes the key differential properties of the Sp- and Rp-isomers of dATP-alpha-S based on available research findings. biolog.debiolog.de
Chromatographic and Electrophoretic Approaches for Purification of dATP-alpha-S, [35S] for High-Purity Applications
Following synthesis and isomer separation, further purification is essential to remove any unreacted precursors, byproducts, or other impurities. High-purity dATP-alpha-S, [35S] is critical for ensuring the reliability and reproducibility of experimental results.
Chromatographic techniques are central to the purification process. In addition to HPLC for isomer separation, other chromatographic methods can be employed to achieve high radiochemical purity. researchgate.net Manufacturers of radiolabeled compounds often utilize proprietary purification systems to provide analogs of the highest purity available. per-form.hu For instance, spin columns pre-packed with size-exclusion resins can be used for the rapid purification of radiolabeled nucleic acids, effectively retaining unincorporated nucleotides. sigmaaldrich.com
Quality Control and Purity Assessment for Research Applications of dATP-alpha-S, [35S]
Rigorous quality control measures are necessary to verify the purity and stability of dATP-alpha-S, [35S] before its use in research.
The radiochemical purity of dATP-alpha-S, [35S] is a measure of the proportion of the total radioactivity that is present in the desired chemical form. This is a critical parameter, as radiochemical impurities can lead to ambiguous or erroneous results. thermofisher.com Thin-layer chromatography (TLC) is a common method for assessing radiochemical purity. cigb.edu.cu The use of a PCR-generated radiolabeled DNA substrate can also be employed for the sensitive detection of contaminating deoxyribonuclease activities. cigb.edu.cu
Commercially available dATP-alpha-S, [35S] is typically supplied with a certificate of analysis that specifies the radiochemical purity and other quality control parameters. sigmaaldrich.com
Radiolabeled nucleotides are susceptible to decomposition over time, which can compromise experimental results. thermofisher.comperforum.hu Therefore, proper storage and handling are crucial for maintaining the integrity of dATP-alpha-S, [35S].
The compound is typically shipped on dry ice and should be stored at -20°C. revvity.comperforum.hu The technical data sheet accompanying the product provides recommendations for optimal storage conditions and may include information on the rate of decomposition. perforum.hu It is also important to note that different lots of radiolabeled nucleotides can vary in their stability. thermofisher.com To mitigate the effects of degradation, it is advisable to perform a "cold" reaction (using unlabeled nucleotides) to troubleshoot potential issues with the labeling kit or reagents. thermofisher.com The use of appropriate protective measures, such as gloves, safety glasses, and shielding, is essential when handling radioactive materials. sigmaaldrich.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Deoxyadenosine 5'-[α-thio]triphosphate, [35S] | dATP-alpha-S, [35S] |
| Deoxyadenosine-5'-[35S]-thiomonophosphate | [35S]dAMPS |
Application of Datp Alpha S, 35s in Nucleic Acid Research Methodologies
High-Resolution DNA Sequencing Techniques Utilizing Datp-alpha-S, [35S]
The unique properties of Datp-alpha-S, [35S] have made it an invaluable tool in various DNA sequencing methods, contributing to enhanced resolution and accuracy. Its primary advantage lies in the use of the sulfur-35 (B81441) ([35S]) radioisotope, which, compared to the more energetic phosphorus-32 (B80044) ([32P]), offers sharper band resolution on autoradiographs due to its lower energy beta emissions. revvity.comnih.gov This leads to clearer and more easily interpretable sequencing ladders.
Dideoxynucleotide Chain Termination Sequencing (Sanger Method) with [α-35S]dATP
The Sanger sequencing method, a cornerstone of molecular biology, relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by a specific dideoxynucleotide (ddNTP). wikipedia.org The incorporation of [α-35S]dATP as a radiolabel allows for the visualization of these DNA fragments after separation by gel electrophoresis. revvity.comguidetopharmacology.org
Table 1: Comparison of Radioisotopes Used in Sanger Sequencing
| Feature | [35S] | [32P] | [33P] |
| Energy Emission | Lower (0.167 MeV) tandfonline.com | Higher | Intermediate |
| Autoradiographic Resolution | Sharper bands nih.govcytivalifesciences.com | More diffuse bands cytivalifesciences.com | High resolution, similar to [35S] tandfonline.com |
| Signal Strength | Lower signal, sharp bandwidth revvity.com | Stronger signal | Increased signal over [35S] tandfonline.com |
| Half-life | Longer revvity.com | Shorter | Longer than [32P] |
| Exposure Time | Generally longer than [32P] | Shorter | Shorter than [35S] tandfonline.com |
The use of [α-35S]dATP has been successfully adapted for both manual and early automated sequencing systems. nih.gov In manual sequencing, the process involves running four separate reactions, each with a different ddNTP, on a polyacrylamide gel, followed by autoradiography to visualize the DNA sequence. wikipedia.org For automated sequencing, such as with the Applied Biosystems Model 370A Sequencer, methods were developed to utilize [α-35S]dATP for dideoxy-termination sequencing, demonstrating its versatility across different platforms. nih.gov While automated systems have largely transitioned to fluorescent labeling, the foundational work with radiolabeled nucleotides like [α-35S]dATP was instrumental in their development. wikipedia.org
The choice of DNA polymerase is critical for the accuracy of DNA sequencing. Different polymerases exhibit varying degrees of fidelity, which is their ability to incorporate the correct nucleotide, and processivity, the number of nucleotides they can add in a single binding event. frontiersin.orgfrontiersin.org Studies have utilized [α-35S]dATP to investigate the substrate specificity and fidelity of various DNA polymerases, such as the Klenow fragment of E. coli DNA Polymerase I and modified T7 DNA Polymerase (Sequenase). frontiersin.orgmonash.edu For instance, research has shown that Sequenase has enhanced processivity and nucleotide incorporation capabilities, leading to more reliable sequencing results. monash.edu The fidelity of a polymerase is crucial as low-fidelity enzymes can introduce errors into the sequence. frontiersin.org The use of [α-35S]dATP in these assays allows for the sensitive detection of incorporated nucleotides, aiding in the characterization of polymerase activity and the selection of the most suitable enzyme for high-fidelity sequencing. nih.govembopress.org
Cycle DNA Sequencing for Polymorphism Detection and Gene Analysis with [α-35S]dATP
Cycle sequencing, a method that utilizes thermal cycling to amplify the sequencing products, has proven effective for analyzing genetic diversity, such as polymorphisms in genes. nih.gov The use of [α-35S]dATP in cycle sequencing has been demonstrated in the study of surface antigens in malaria parasites, where it successfully identified different allelic forms of the MSA-2 gene from patient samples. nih.gov This technique involves an initial PCR amplification of the target gene, followed by a cycle sequencing reaction using unlabeled primers and [α-35S]dATP with the dideoxynucleotide procedure. nih.gov This approach is particularly useful for studying genes in haploid cells and for analyzing DNA obtained directly from clinical samples. nih.gov The enhanced sensitivity of cycle sequencing, combined with the clear resolution offered by [35S], makes it a powerful tool for genetic analysis. tandfonline.com
Pyrosequencing Advancements Utilizing Datp-alpha-S
Pyrosequencing is a real-time sequencing-by-synthesis method that detects the release of pyrophosphate (PPi) upon nucleotide incorporation. thescipub.comdiva-portal.org A significant challenge in the early development of pyrosequencing was that natural dATP is a substrate for luciferase, the enzyme that generates the light signal, leading to false signals. thescipub.compsu.edu The substitution of dATP with deoxyadenosine (B7792050) α-thio triphosphate (dATPαS) was a critical advancement that overcame this issue. thescipub.compsu.edumicrobenotes.com
However, the initial dATPαS used was a mix of two isomers, Sp and Rp. The Rp isomer was not a substrate for DNA polymerase and inhibited apyrase activity, limiting the read length. psu.edu A major breakthrough was the introduction of the pure dATP-α-S Sp isomer, which is efficiently incorporated by DNA polymerase. thescipub.compsu.edu This improvement dramatically increased the read length of pyrosequencing to over one hundred bases, opening the door for numerous applications in microbial profiling, viral typing, and polymorphism analysis. thescipub.comdiva-portal.org While dATPαS itself is not radiolabeled in this application, its chemical properties were key to the success of the pyrosequencing technique. It should be noted that the use of dATP-α-S can result in a higher peak in the pyrogram compared to other dNTPs, a factor that needs to be considered during data analysis. allenpress.com
Table 2: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| Datp-alpha-S, [35S] | Deoxyadenosine 5'-[α-thio]triphosphate, [α-35S] |
| [α-35S]dATP | Deoxyadenosine 5'-triphosphate, [α-35S] |
| dATP | Deoxyadenosine 5'-triphosphate |
| ddNTP | Dideoxynucleoside triphosphate |
| dATPαS | Deoxyadenosine 5'-[α-thio]triphosphate |
| PPi | Pyrophosphate |
Mitigating Inhibitory Effects of Datp-alpha-S Isomers in Pyrosequencing
Early applications of pyrosequencing were limited to short DNA reads due to inhibitory effects on the enzyme cascade. psu.eduthescipub.com Research revealed that commercially available dATPαS was a mixture of two stereoisomers, Sp and Rp. psu.edu The Rp isomer was identified as a significant inhibitor of the pyrosequencing reaction, specifically targeting the nucleotide-degrading enzyme apyrase. psu.edudiva-portal.org Apyrase is crucial for degrading unincorporated nucleotides between each nucleotide addition step. muni.cz Inhibition of apyrase by the Rp isomer of dATPαS led to a buildup of unincorporated nucleotides, causing noise and limiting the readable sequence length. psu.edudiva-portal.org Furthermore, the diphosphates of the alpha-S nucleotides were found to be stronger inhibitors of apyrase than the diphosphates of natural nucleotides, and increased concentrations of dATPαS had a negative effect on apyrase activity. diva-portal.org
Enhanced Read-Length and Performance in Pyrosequencing with Optimized Datp-alpha-S Formulations
A major breakthrough in pyrosequencing performance was achieved by addressing the inhibitory effects of dATPαS isomers. Researchers discovered that the Sp isomer of dATPαS is the functional substrate for DNA polymerase, while the Rp isomer is not incorporated and primarily acts as an inhibitor. psu.edu By removing the non-functional and inhibitory Rp isomer, a significant improvement in pyrosequencing chemistry was achieved. diva-portal.org The use of purified Sp-dATPαS formulations substantially reduced the inhibition of apyrase, leading to more efficient degradation of excess nucleotides. psu.eduthescipub.com This optimization had a direct and major impact on the read-length, allowing for the accurate sequencing of up to 100 bases, a substantial increase from previous capabilities. psu.eduthescipub.comdiva-portal.org This enhancement expanded the applicability of pyrosequencing to a wider range of research areas, including microbial typing and viral identification. diva-portal.org
Table 1: Impact of dATPαS Isomers on Pyrosequencing Performance
| Isomer | Role in Pyrosequencing | Effect on Apyrase | Impact on Read-Length |
| Sp-dATPαS | Substrate for DNA Polymerase | Minimal Inhibition | Enables longer reads |
| Rp-dATPαS | Not a substrate for DNA Polymerase | Strong Inhibitor | Limits read-length |
| Mixed Isomers | Substrate (Sp) and Inhibitor (Rp) | Partial Inhibition | Results in short reads |
Radiometric DNA and RNA Labeling Techniques with Datp-alpha-S, [35S]
Radiolabeled nucleotides, including Datp-alpha-S, [35S], are fundamental for the detection of specific nucleic acid sequences. revvity.com The sulfur-35 (³⁵S) isotope is often preferred over phosphorus-32 (³²P) for certain applications due to its lower energy beta emission, which results in sharper bands and higher resolution in autoradiography. revvity.comnih.gov Additionally, the longer half-life of ³⁵S (87.4 days) compared to ³²P (14.3 days) allows for a longer shelf-life of the labeled probe. nih.gov Datp-alpha-S, [35S] is incorporated enzymatically into DNA and RNA for use in a variety of detection and analysis methods. revvity.comrevvity.com
Probe Generation for Hybridization-Based Assays
Datp-alpha-S, [35S] is frequently used to generate highly specific radioactive probes for hybridization-based assays such as Southern and Northern blotting, and in situ hybridization. revvity.comnih.gov These probes can be synthesized using several enzymatic methods:
Random Primed Labeling: In this method, the Klenow fragment of DNA Polymerase I synthesizes a labeled DNA strand using a denatured DNA template and random hexamer primers. revvity.com The reaction mixture includes [α-³⁵S]dATP, which is incorporated into the newly synthesized probe.
In Vitro Transcription: For RNA probes (riboprobes), a DNA template is cloned into a vector containing a promoter for a specific RNA polymerase (e.g., T7, SP6). The polymerase then transcribes the template in the presence of ribonucleotides and [α-³⁵S]dATP, creating a uniformly labeled RNA probe. revvity.comdutscher.com
Nick Translation: DNase I introduces nicks into a double-stranded DNA template. DNA Polymerase I then adds nucleotides, including [α-³⁵S]dATP, at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes existing nucleotides, effectively moving the nick along the DNA and creating a labeled probe. dutscher.com
These ³⁵S-labeled probes offer high sensitivity and are suitable for applications requiring high resolution, such as localizing mRNA transcripts within tissue sections via in situ hybridization. revvity.comnih.govnih.gov
End-Labeling Methodologies for Nucleic Acid Analysis
End-labeling attaches a radioactive nucleotide to one end of a DNA or RNA molecule. This technique is particularly useful for labeling oligonucleotide probes and for applications like DNA footprinting and sequencing. revvity.comnih.govdutscher.com Datp-alpha-S, [35S] is primarily used for 3'-end labeling. revvity.com
The key enzyme for this process is Terminal Deoxynucleotidyl Transferase (TdT) . TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. revvity.comrevvity.comnih.gov To label a DNA fragment, it is incubated with TdT and [α-³⁵S]dATP. The enzyme adds one or more labeled nucleotides to the 3' end. nih.govgoogle.com This method has been successfully used as a safer and more practical alternative to ³²P for 3'-end-labeling in Maxam-Gilbert sequencing, producing sharp bands with very low background. nih.gov
Table 2: Enzymatic Methods Utilizing Datp-alpha-S, [35S]
| Labeling Method | Enzyme(s) | Purpose | Typical Application |
| Random Primed Labeling | Klenow Fragment | Generates uniformly labeled DNA probes | Southern/Northern Blotting |
| In Vitro Transcription | T7, SP6, or T3 RNA Polymerase | Synthesizes uniformly labeled RNA probes | In situ Hybridization, Northern Blotting |
| Nick Translation | DNase I, DNA Polymerase I | Produces high-specific activity DNA probes | Membrane Hybridizations |
| 3'-End Labeling | Terminal Deoxynucleotidyl Transferase (TdT) | Adds labeled dNTPs to the 3' end of DNA | Oligonucleotide Probes, Maxam-Gilbert Sequencing |
Reverse Transcription Studies Utilizing Datp-alpha-S, [35S]
Reverse transcription is the process of synthesizing a complementary DNA (cDNA) strand from an RNA template, a reaction catalyzed by the enzyme reverse transcriptase (RT). d-nb.info Datp-alpha-S, [35S] serves as a substrate for reverse transcriptases, such as Avian Myeloblastosis Virus (AMV) RT and Moloney Murine Leukemia Virus (M-MuLV) RT, allowing for the generation of radiolabeled cDNA. revvity.comrevvity.com
One notable application is in Differential-Display Reverse Transcription-PCR (DDRT-PCR) , a technique used to identify and isolate genes that are differentially expressed between different cell populations. nih.gov In this method, mRNA from different samples is reverse transcribed using oligo(dT) primers to create pools of cDNA. These cDNAs are then amplified by PCR, with [α-³⁵S]dATP included in the reaction mix. The resulting radiolabeled PCR products are separated on a sequencing gel, allowing for the visualization and comparison of gene expression patterns. nih.gov
Furthermore, the study of the fundamental mechanisms of reverse transcription has benefited from dATPαS. Cryo-electron microscopy studies have captured intermediate states of dATP addition by HIV-1 Reverse Transcriptase. d-nb.info These structural snapshots reveal the precise conformational changes in the enzyme's active site as it binds dATP and catalyzes its incorporation into the growing DNA chain, providing critical insights into the chemical reaction that is central to HIV-1 replication. d-nb.info
Mechanistic Probing of Enzymatic Activity and Molecular Interactions with Datp Alpha S, 35s
Elucidation of DNA Polymerase Mechanisms and Substrate Interactions with dATP-alpha-S
The radiolabeled phosphorothioate (B77711) analog of deoxyadenosine (B7792050) triphosphate, dATP-alpha-S, [35S], has proven to be an invaluable tool for dissecting the intricate mechanisms of DNA polymerases. By substituting a sulfur atom for a non-bridging oxygen on the alpha-phosphate, this molecule introduces a subtle modification that allows for detailed investigation of substrate binding, catalysis, and enzyme fidelity. The presence of the radioactive isotope, sulfur-35 (B81441), provides a sensitive means of tracking the incorporation of the nucleotide into DNA.
Phosphorothioate Incorporation into DNA by DNA Polymerases
The incorporation of dATP-alpha-S into DNA by DNA polymerases has been a key area of study. Research has shown that DNA polymerase I from Escherichia coli can utilize dATP-alpha-S as a substrate, leading to the synthesis of DNA containing phosphorothioate linkages. nih.gov A notable aspect of this incorporation is its stereoselectivity. DNA polymerases preferentially incorporate the Sp diastereomer of dATP-alpha-S. trilinkbiotech.com This selective incorporation results in a polynucleotide with 3'-5' internucleotide phosphorothioate linkages in the Rp configuration, indicating an inversion of configuration at the phosphorus atom during the polymerization reaction. trilinkbiotech.com
| Property | Unmodified DNA | Phosphorothioate-containing DNA | Reference |
| Sedimentation Coefficient | Similar | Similar | nih.gov |
| Buoyant Density | Similar | Similar | nih.gov |
| Thermal Stability | Similar | Similar | nih.gov |
| Infectivity | Similar | Similar | nih.gov |
Studies on Nucleotidyl Transfer and Catalytic Site Dynamics using dATP-alpha-S
The fundamental reaction catalyzed by DNA polymerases is nucleotidyl transfer, a process that is critically dependent on the precise coordination of the incoming nucleotide, the template strand, and metal ions within the enzyme's active site. dATP-alpha-S has been instrumental in studies aimed at understanding the dynamics of this catalytic process. The two-metal-ion mechanism is a widely accepted model for nucleotidyl transfer, where one metal ion is thought to lower the pKa of the 3'-OH of the primer, and the second metal ion coordinates the triphosphate of the incoming dNTP. nih.govnih.gov
Time-resolved crystallographic studies, which capture snapshots of the enzymatic reaction in progress, have provided unprecedented insights into the nucleotidyl transfer mechanism. nih.gov While these studies often use natural dNTPs, the principles they reveal about the coordination of the triphosphate moiety are directly relevant to understanding how analogs like dATP-alpha-S interact with the active site. The substitution of sulfur for oxygen in the alpha-phosphate can subtly alter the electronic properties and coordination preferences of this group, providing a means to probe the geometric and electronic constraints of the catalytic site.
Investigation of DNA Polymerase Fidelity and Misincorporation Events
DNA polymerase fidelity, the ability to accurately select the correct nucleotide for incorporation opposite a template base, is crucial for maintaining genomic integrity. The "induced fit" mechanism, where the binding of the correct dNTP induces a conformational change in the polymerase, is a key determinant of fidelity. nih.gov Studies using modified nucleotides like dATP-alpha-S can help to elucidate the structural and mechanistic basis of this fidelity.
Role of Metal Ions in dATP-alpha-S Interaction with DNA Polymerases
The interaction of dATP-alpha-S with DNA polymerases is intricately linked to the presence of divalent metal ions, typically magnesium (Mg²⁺). These metal ions are essential cofactors for the nucleotidyl transfer reaction. nih.gov The catalytic mechanism is generally understood to involve two metal ions that play distinct roles in positioning the substrate and facilitating the chemical reaction. nih.govyoutube.com One metal ion is believed to activate the 3'-hydroxyl group of the primer for nucleophilic attack on the alpha-phosphate of the incoming dATP-alpha-S, while the second metal ion coordinates the triphosphate tail and helps to stabilize the leaving pyrophosphate group. nih.gov
The substitution of a sulfur atom for an oxygen in the alpha-phosphate of dATP-alpha-S can influence the coordination of these essential metal ions. The different electronic properties and bond lengths of the phosphorothioate group compared to a phosphate (B84403) group can alter the geometry of the metal ion coordination sphere within the active site. These subtle changes can, in turn, affect the rate and efficiency of the polymerization reaction. Studies have shown that the optimal concentration of metal ions for polymerase activity can be influenced by the nature of the nucleotide substrate. frontiersin.org
Analysis of DNA Ligase Adenylation Processes using [α-35S]Thio-ATP Derivatives
The process of DNA ligation, which is essential for DNA replication, repair, and recombination, is catalyzed by DNA ligases. The reaction proceeds through a series of three steps, the first of which is the adenylation of a lysine residue in the active site of the enzyme. This involves the transfer of AMP from ATP (or dATP for some ligases) to the enzyme, forming a covalent enzyme-adenylate intermediate.
[α-35S]Thio-ATP derivatives have been effectively used to study this initial step of the ligation reaction. nih.govnih.gov Both bacteriophage T4 and human type I DNA ligases have been shown to be capable of self-adenylation using both ribo- and deoxyribo-[α-35S]thio-ATP. nih.govnih.gov However, a key finding is that while the deoxyribo- forms can adenylate the enzyme, the subsequent DNA joining reaction does not proceed. nih.govnih.gov This observation allows for the specific isolation and study of the adenylation step. The rate of reversal of the adenylation reaction by pyrophosphate is also slower with the thio derivatives, which further facilitates their use in studying this initial phase of the ligation process. nih.govresearchgate.net
| Enzyme | Substrate | Outcome | Reference |
| Bacteriophage T4 DNA Ligase | [α-35S]thio-ATP | Self-adenylation | nih.govnih.gov |
| Human Type I DNA Ligase | [α-35S]thio-ATP | Self-adenylation | nih.govnih.gov |
| Bacteriophage T4 DNA Ligase | deoxyribo-[α-35S]thio-ATP | Self-adenylation, no joining | nih.govnih.gov |
| Human Type I DNA Ligase | deoxyribo-[α-35S]thio-ATP | Self-adenylation, no joining | nih.govnih.gov |
Modulation and Regulation of Ribonucleotide Reductase Activity by dATP-alpha-S
Ribonucleotide reductases (RNRs) are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA. nih.gov The activity of RNRs is tightly regulated by allosteric mechanisms to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair. diva-portal.org One of the key allosteric regulators is dATP, which generally acts as an inhibitor of RNR activity. nih.govnih.gov
dATP exerts its inhibitory effect by binding to an allosteric activity site on the enzyme, which is distinct from the catalytic site. nih.gov In many RNRs, the binding of dATP to this site induces the formation of inactive oligomeric complexes. elifesciences.orgacs.org For example, in E. coli and eukaryotic class I RNRs, dATP binding leads to the formation of inactive α4β4 and α6 complexes, respectively. nih.govelifesciences.org This oligomerization prevents the productive interaction between the two subunits of the enzyme, thereby inhibiting catalysis. elifesciences.org While studies specifically detailing the use of dATP-alpha-S in this context are highly specialized, the principles of dATP-mediated allosteric inhibition provide a framework for understanding how this analog would interact with the regulatory site of RNRs. The phosphorothioate modification could potentially alter the binding affinity for the allosteric site or the stability of the resulting inactive oligomer, making it a useful probe for studying the dynamics of RNR regulation.
Allosteric Regulation Mechanisms by Nucleotide Analogs
The intricate control of enzyme activity through allosteric regulation is a fundamental cellular process. Allosteric regulation involves the binding of an effector molecule at a site distinct from the enzyme's active site, inducing a conformational change that modulates the enzyme's catalytic activity. Nucleotide analogs, such as 2'-Deoxyadenosine (B1664071) 5'-O-(alpha-thio)triphosphate (dATPαS), are invaluable tools for dissecting these regulatory mechanisms. The radiolabeled version, Datp-alpha-S, [35S], allows for sensitive detection and quantification of these molecular interactions.
Datp-alpha-S, [35S], as a close structural analog of dATP, can mimic the binding of the natural nucleotide. Its key feature is the substitution of a non-bridging oxygen atom with a sulfur atom in the alpha-phosphate position. This modification makes the molecule resistant to hydrolysis by many nucleotidases, increasing its metabolic stability and making it an ideal probe for studying binding events without the complication of enzymatic turnover. biolog.de Researchers can use the 35S radiolabel to trace the binding of the analog to the allosteric site, quantify binding affinity, and study the kinetics of association and dissociation. This allows for the precise characterization of how effector binding translates into regulatory signals that control enzymatic function. For instance, studies on DNA ligases have utilized [alpha-35S]thio-ATP derivatives to investigate the self-adenylation step of the ligation reaction, demonstrating that these analogs can be used to study the formation of the enzyme-adenylate intermediate. nih.govnih.gov
| Enzyme Class | Allosteric Effector | Regulatory Outcome | Role of Datp-alpha-S, [35S] |
| Ribonucleotide Reductase (RNR) | dATP | Inhibition of overall activity | Mimics dATP to probe the inhibitory allosteric site binding and quantify binding constants. nih.govresearchgate.net |
| DNA Ligase | ATP/dATP | Self-adenylation (first step of ligation) | Used as a stable analog to study and isolate the adenylation step of the reaction. nih.govnih.gov |
Molecular Switch Function of Datp-alpha-S in Enzymatic Control
The concept of a "molecular switch" refers to the ability of a molecule to shift an enzyme between distinct functional states, typically an "on" and "off" state. In the context of RNR, ATP and dATP function as the quintessential molecular switches. nih.gov The binding of the activator, ATP, turns the enzyme "on," while the binding of the inhibitor, dATP, switches it "off." This regulation is crucial for maintaining a balanced pool of deoxyribonucleotides (dNTPs) for DNA replication and repair. nih.gov
Datp-alpha-S, [35S] is instrumental in elucidating the structural basis of this switching mechanism. Because it is a non-hydrolyzable analog, it can effectively "lock" an enzyme in the conformation induced by dATP binding. Structural studies, such as X-ray crystallography, can then be performed on the enzyme-analog complex to capture a high-resolution snapshot of the inhibited state. nih.govacs.org
Research on the E. coli class Ia RNR has shown that when dATP binds to the N-terminal regulatory "cone domain," a helix in this domain unwinds. nih.govacs.org This conformational change creates a new binding surface that promotes the formation of an inhibited oligomeric state of the enzyme, restricting its activity. nih.gov Conversely, when ATP displaces dATP, the helix rewinds, breaking up the inhibitory complex and restoring enzyme function. nih.govacs.org By using Datp-alpha-S, [35S] in binding assays, researchers can directly correlate the binding of the inhibitor to the formation of these specific, catalytically inactive enzyme conformations. This provides direct evidence for the molecular switch mechanism, where the binding and release of a nucleotide analog directly control the enzyme's quaternary structure and, consequently, its activity.
| Effector Bound to RNR Activity Site | Conformational State | Enzymatic Activity |
| ATP | Active Oligomer | "ON" |
| dATP (or Datp-alpha-S) | Inhibited Oligomer (α-β interface forms) | "OFF" nih.govacs.org |
Broader Applications in Kinase and Phosphotransferase Activity Profiling
The utility of Datp-alpha-S, [35S] extends beyond the study of RNR to the broader fields of kinase and phosphotransferase research. Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are a major class of enzymes involved in virtually all signal transduction pathways. wikipedia.orgmdpi.com Phosphotransferases, a larger family that includes kinases and enzymes like DNA ligases, all involve the transfer of phosphate groups.
In kinase activity profiling , Datp-alpha-S, [35S] serves as a powerful probe. Since most kinase inhibitors are competitive with ATP, radiolabeled ATP analogs can be used in competition assays to determine the binding affinities and selectivity of new inhibitor compounds against a panel of native kinases in a complex cellular mixture. nih.gov The stability of the phosphorothioate bond prevents its transfer to a substrate, allowing it to act as a stable binder to the ATP pocket. This approach, often part of chemoproteomics platforms, helps to identify the on-target and off-target effects of kinase inhibitors in a more biologically relevant context than assays using only recombinant enzymes. nih.gov
Furthermore, Datp-alpha-S, [35S] can be used to identify direct kinase substrates in a method known as kinase assay linked with phosphoproteomics (KALIP). pnas.org In this strategy, a pool of potential peptide substrates is incubated with a specific kinase and Datp-alpha-S, [35S]. The kinase transfers the radiolabeled thiophosphate group to its substrates. These newly thiophosphorylated peptides can then be isolated and identified, providing a direct readout of the kinase's substrate specificity. pnas.org
For other phosphotransferases , such as DNA ligases, [alpha-35S]dATP has been used to study the enzyme's adenylation mechanism. The ligase transfers AMP to itself as the first step of the ligation reaction. Using the thio-analog allows researchers to trap this covalent intermediate, as the subsequent reaction step may be impaired, enabling the specific study of this initial phosphotransferase event. nih.govnih.gov This highlights the versatility of Datp-alpha-S, [35S] as a tool for probing enzymatic mechanisms across a wide range of phosphate-transferring enzymes.
Investigation of Receptor Binding Dynamics and Signal Transduction Pathways Using Datp Alpha S, 35s
Radioligand Binding Assays for Purinergic Receptor Characterization
Radioligand binding assays utilizing Datp-alpha-S, [35S] are fundamental in the characterization of purinergic receptors. This technique allows for the direct measurement of ligand interaction with its receptor, providing crucial information on binding parameters.
Kinetic Analysis of Datp-alpha-S, [35S] Interaction with P2Y1 Nucleotide Receptors
Kinetic studies of Datp-alpha-S, [35S] binding to P2Y1 receptors have revealed a complex interaction mechanism. Research on transfected astrocytoma cells expressing human P2Y1 receptors has shown that the binding of this radioligand occurs in a two-step process. nih.gov This process involves an initial rapid binding followed by a slower isomerization of the receptor-ligand complex. nih.gov This kinetic complexity allows for the differentiation of specific P2Y1 receptor binding from non-receptor binding sites. nih.govresearchgate.net
The binding affinity (Kd) and receptor density (Bmax) of Datp-alpha-S, [35S] have been determined in various tissues and cell lines, providing insights into the abundance and properties of P2Y1 receptors.
In membranes from COS-7 cells transfected with the chick brain P2Y1 receptor, the recombinant receptor exhibited a high affinity for [35S]dATPαS with a Kd of 6.6 ± 0.3 nM and a high level of expression with a Bmax of 7.9 ± 2.2 pmol/mg protein. researchgate.net Similarly, in adult rat brain membranes, highly abundant and specific binding sites for [35S]dATPαS were identified with a Kd of 9 ± 2 nM and a Bmax of 39 ± 8 pmol/mg protein, consistent with the characteristics of a P2Y1 receptor. nih.gov
Studies in other tissues have shown comparable high-affinity binding. For instance, in rabbit gastric gland plasma membranes, [35S]dATPαS bound with a Kd of 4.1 ± 0.8 nM and a Bmax of 16.8 ± 1.6 pmol/mg protein. nih.gov In B10 cells, a clonal line of rat brain capillary endothelial cells, [35S]dATPαS bound with a Kd of 9.8 nM and an exceptionally high Bmax of 22.5 pmol/mg protein. nih.gov
The following table summarizes the Kd and Bmax values for Datp-alpha-S, [35S] binding to P2Y1 receptors in different preparations.
| Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein) |
| Chick Brain Membranes | 13.3 | 37 |
| Adult Rat Brain Membranes | 9.1 | 39 |
| Transfected COS-7 Cells (chick P2Y1) | 6.6 ± 0.3 | 7.9 ± 2.2 |
| Rabbit Gastric Gland Plasma Membranes | 4.1 ± 0.8 | 16.8 ± 1.6 |
| B10 Rat Brain Endothelial Cells | 9.8 | 22.5 |
| Adult Rat Brain Membranes | 9 ± 2 | 39 ± 8 |
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of Datp-alpha-S, [35S] for P2Y1 Receptors. researchgate.netnih.govnih.govnih.govnih.gov
The interaction of Datp-alpha-S, [35S] with P2Y1 receptors is not a simple bimolecular event. Kinetic analyses have revealed a more intricate process involving a slow isomerization of the initial receptor-ligand complex. nih.gov This two-step model is represented as:
R + A ⇌ RA ⇌ (RA)*
where R is the receptor, A is the ligand, RA is the initial encounter complex, and (RA)* is the isomerized, more stable complex. nih.gov
In studies using transfected astrocytoma cells expressing human P2Y1 receptors, the kinetic parameters for this interaction were characterized. nih.govresearchgate.net The association rate constant for the initial binding step (KA) was determined to be 59 ± 19 nM. nih.govresearchgate.net The rate constant for the forward isomerization (ki) was (9.0 ± 0.8) x 10⁻³ s⁻¹, and the rate constant for the reverse isomerization (k-i) was (3.9 ± 0.7) x 10⁻³ s⁻¹. nih.govresearchgate.net This slow isomerization is a key feature that distinguishes P2Y1 receptor binding from other interactions. nih.govnih.gov
A significant advantage of using Datp-alpha-S, [35S] in kinetic studies is the ability to distinguish between specific binding to P2Y1 receptors and non-receptor binding. This differentiation is possible due to the distinct kinetic profiles of these interactions. nih.govresearchgate.net
Binding of Datp-alpha-S, [35S] has been observed in both wild-type cells lacking P2Y receptors and in cells transfected with the P2Y1 receptor. nih.gov However, the sites exhibiting a slow on-rate, characteristic of the isomerization step, were only found on the transfected cells expressing the P2Y1 receptor. nih.govresearchgate.net These "slow" binding sites behave as a kinetically homogeneous population. nih.gov In contrast, "fast" on-rate binding sites are observed on both cell types and are considered to be of non-receptor origin, belonging to other membrane-bound proteins that also interact with ATP and its analogs. nih.gov
By focusing on the "slow" binding kinetics, researchers can specifically quantify P2Y1 receptor sites, providing a solid basis for radioligand assays of this receptor subtype. nih.govresearchgate.net All these binding sites, both "fast" and "slow," can be displaced by an excess of ATP, defining them as "specific sites" in a broader sense. nih.gov
Agonist and Antagonist Profiling using Competitive Displacement Assays with Datp-alpha-S, [35S]
Competitive displacement assays using Datp-alpha-S, [35S] are a powerful method for determining the pharmacological profile of P2Y1 receptors. In these assays, the ability of various unlabeled purinergic agonists and antagonists to displace the bound radioligand is measured, allowing for the determination of their binding affinities (Ki values).
In rat brain capillary endothelial cells (B10 cells), the rank order of potency for agonists to displace [35S]dATPαS was: dATPαS > 2-chloroATP > ATP > ATPγS > 2-methylthioATP > ADP. nih.gov UTP and L-β,γ-methyleneATP were largely ineffective. nih.gov The antagonists Reactive Blue 2 and suramin (B1662206) were able to displace the radioligand with Ki values of 833 nM and 1358 nM, respectively, while PPADS was much less potent. nih.gov
A similar pharmacological profile was observed in adult rat brain membranes, where the rank order of potency for displacement was: dATPαS > (3'-deoxyATP, 2-methylthioATP, ATPαS, ATP) > 2'-deoxyATP > 2-methylthioADP > ADP >> suramin, Reactive Blue 2 >> UTP, L-beta,gamma-methyleneATP, adenosine. nih.gov This profile is in excellent agreement with that of the recombinant P2Y1 receptor from chick brain. nih.gov
The table below presents the inhibitor constants (Ki) for various purinergic ligands in displacing Datp-alpha-S, [35S] binding in B10 cells.
| Ligand | Ki (nM) |
| dATPαS | 3.4 |
| 2-chloroATP (2-ClATP) | 13 |
| ATP | 22 |
| ATPγS | 43 |
| 2-methylthioATP (2-MeSATP) | 88 |
| ADP | 368 |
| UTP | >10,000 |
| L-β,γ-methyleneATP | >10,000 |
| Reactive Blue 2 | 833 |
| Suramin | 1358 |
Table 2: Inhibitor Constants (Ki) of Purinergic Ligands for [35S]dATPαS Binding Sites in B10 Cells. nih.gov
Characterization of P2X and P2Y Receptor Subtypes with Datp-alpha-S, [35S]
Datp-alpha-S, [35S] is particularly valuable for its selectivity for P2Y over P2X receptor subtypes. nih.gov This selectivity allows for the specific investigation of P2Y receptors, even in tissues where both P2X and P2Y receptors are present. The pharmacological profile obtained from competitive displacement assays with Datp-alpha-S, [35S] is characteristic of P2Y1 receptors. nih.gov For example, the high potency of 2-methylthioATP and the low potency of UTP and α,β-methyleneATP in displacing [35S]dATPαS are hallmarks of the P2Y1 subtype. nih.govnih.govnih.gov
While Datp-alpha-S, [35S] is primarily a tool for studying P2Y receptors, its use in conjunction with other ligands can help to differentiate between various P2 receptor subtypes. For instance, the inability of the P2X-selective agonist α,β-methyleneATP to displace [35S]dATPαS confirms that the binding sites being labeled belong to the P2Y family. nih.govnih.gov The differential effects of antagonists like suramin and PPADS can also aid in distinguishing between P2Y receptor subtypes. nih.gov
Functional Linkages to Downstream Signal Transduction Pathways Probed by Datp-alpha-S, [35S]
The radiolabeled compound 2'-deoxyadenosine (B1664071) 5'-O-(1-thiotriphosphate), [35S] (Datp-alpha-S, [35S]) serves as a critical tool for elucidating the intricate mechanisms that connect receptor activation to intracellular signaling cascades. Its use in binding assays allows researchers to investigate how the binding of an agonist to a G-protein coupled receptor (GPCR) initiates a series of events within the cell. nih.gov The interaction between a GPCR and its associated G-protein is the foundational step in this signal transduction process. nih.gov
The activation of G-protein coupled receptors by agonists triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's alpha subunit, leading to the dissociation of the G-protein into its active α and β/γ subunits. ebi.ac.uk These subunits then modulate the activity of various downstream effectors. ebi.ac.uk Assays using GTP analogs like [35S]GTPγS are a powerful method to directly measure this G-protein activation following agonist binding. nih.govnih.gov
Studies utilizing Datp-alpha-S, [35S] have been instrumental in characterizing the signaling pathways of specific purinergic receptors. For instance, when a recombinant P2Y1 purinoceptor was expressed in COS-7 cells, its activation led to a measurable, suramin-sensitive formation of the second messenger inositol (B14025) 1,4,5-triphosphate (InsP3). researchgate.net The generation of InsP3 is a key step in a pathway that ultimately leads to the release of calcium (Ca2+) from intracellular stores. Further studies in Xenopus oocytes expressing the same receptor demonstrated that ATP was the only natural nucleotide to evoke a Ca2+-activated chloride current, directly linking receptor activation to changes in intracellular Ca2+ flux. researchgate.net
The Gs alpha subunit, a specific type of G-protein alpha subunit, is known to activate adenylyl cyclase, which in turn regulates the intracellular concentration of cyclic AMP (cAMP). ebi.ac.uk Conversely, other G-proteins, such as those coupled to the EP3 receptor, are linked to a Gi-coupled mechanism, which involves the inhibition of adenylate cyclase. core.ac.uk Research using transgenic mice with a constitutively active form of Gsα showed significantly increased basal adenylyl cyclase activity in various brain regions, highlighting the direct link between G-protein activation and this signaling pathway. jneurosci.org The use of radiolabeled nucleotides in these contexts allows for a precise analysis of the initial steps of signal transduction. nih.govresearchgate.net
In Vitro Autoradiography for Anatomical Distribution and Localization of Datp-alpha-S, [35S] Binding Sites
In vitro autoradiography is a powerful technique that utilizes radiolabeled ligands like Datp-alpha-S, [35S] to visualize the anatomical distribution of binding sites within tissue sections. nih.gov This method has been successfully employed to localize and quantify P2Y receptors in brain tissue. researchgate.net By applying the radioligand to thin slices of tissue and subsequently exposing them to film, researchers can create a detailed map of where the specific receptors are concentrated. nih.gov
Studies in the adult rat neuraxis have demonstrated the presence of abundant, specific, and saturable binding sites for [35S]dATPαS. nih.gov The binding kinetics revealed a high affinity, with a dissociation constant (Kd) of 9 +/- 2 nM and a maximum binding capacity (Bmax) of 39 +/- 8 pmol/mg protein in adult rat brain membranes. nih.gov These binding characteristics are consistent with those expected for the P2Y1 receptor subtype. nih.gov
Using in vitro autoradiography with [35S]dATPαS, the distribution of P2Y1 and closely related purinergic receptors has been extensively mapped throughout the central nervous system (CNS) of the rat. nih.gov These binding sites show a widespread, yet distinctly patterned, distribution in both the brain and spinal cord. nih.gov
In the brain, cortical regions exhibit a medium and relatively uniform density of labeling. nih.gov However, other structures show a varied density of binding sites. nih.gov For example, specific nuclei and structures within the olfactory bulb, subcortical telencephalon, hippocampal complex, thalamic regions, and mesencephalon display diverse labeling intensities. nih.gov In the spinal cord, the gray matter is labeled more densely than the white matter funiculi. nih.gov This detailed mapping clarifies the anatomical distribution of these receptors, suggesting their widespread and abundant role within the neuraxis. nih.gov
| Region | Labeling Density | Reference |
|---|---|---|
| Cortical Regions | Medium / Equal | nih.gov |
| Olfactory Bulb | Variable / Discrete | nih.gov |
| Hippocampal Complex | Variable / Discrete | nih.gov |
| Thalamic Regions | Variable / Discrete | nih.gov |
| Spinal Cord (Gray Matter) | Higher Density | nih.gov |
| Spinal Cord (Funiculi/White Matter) | Lower Density | nih.gov |
The utility of [35S]dATPαS extends to the localization and characterization of specific receptor subtypes in a variety of biological samples beyond the CNS. Kinetic analyses have been crucial in differentiating true receptor binding from non-receptor interactions. nih.govnih.gov
In studies using transfected astrocytoma 1321N1 cells engineered to express human P2Y1 receptors, [35S]dATPαS binding was used to identify and characterize these specific receptors. nih.gov A two-step binding process with a "slow" on-rate was observed only in the transfected cells, not in wild-type cells lacking the receptor, allowing researchers to assign these binding sites specifically to the P2Y1 receptor. nih.govresearchgate.net Similar kinetic properties were observed in rat brain membranes, suggesting that the "slow" binding sites in the brain also correspond to the P2Y1 receptor subtype. nih.gov
This radioligand has also been used to identify P2Y receptors in non-neural tissues. In rabbit stomach fundus, autoradiography demonstrated that specific binding was confined to the mucosa and not the muscular layer. researchgate.net Subsequent binding assays on isolated gastric gland plasma membranes confirmed a high density of homogeneous P2Y1 binding sites. researchgate.net
| Biological Specimen | Receptor Subtype | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Reference |
|---|---|---|---|---|
| Adult Rat Brain Membranes | P2Y1 | 9 ± 2 nM | 39 ± 8 pmol/mg protein | nih.gov |
| Transfected COS-7 Cells | P2Y1 (chick) | 6.6 ± 0.3 nM | 7.9 ± 2.2 pmol/mg protein | researchgate.net |
| Rabbit Gastric Gland Membranes | P2Y1 | 4.1 ± 0.8 nM | 16.8 ± 1.6 pmol/mg protein | researchgate.net |
| Transfected Astrocytoma Cells | P2Y1 (human) | 59 ± 19 nM (KA) | Not Reported | nih.gov |
In Situ Hybridization with [α-35S]dATP-labeled Probes for mRNA Expression Localization
In situ hybridization (ISH) is a highly sensitive method used to localize specific messenger RNA (mRNA) sequences within tissue sections, providing insight into cell-specific gene expression. nih.gov This technique often employs RNA or DNA probes that are complementary to the target mRNA sequence. nih.gov To visualize the probe, it is labeled, commonly with a radioactive isotope like Sulfur-35 (B81441) (35S). core.ac.uknih.gov
Specifically, [α-35S]dATP is used to label oligonucleotide probes through a process called tailing, which involves the enzyme terminal transferase. pnas.orgmdpi.com This adds a radioactive tail to the probe, which can then be hybridized to tissue sections. pnas.org After hybridization and washing to remove unbound probes, the tissue is exposed to autoradiographic film or emulsion, where the radioactive signal from the 35S reveals the location and abundance of the target mRNA. jneurosci.orgpnas.org Probes labeled with 35S are noted for providing higher resolution compared to other isotopes like 32P. nih.gov
This technique has been widely applied to map the expression of various genes. For example, [α-35S]dATP-labeled probes have been used to localize the mRNA for the lacZ reporter gene in the hippocampus of transgenic mice, pnas.org the prostaglandin (B15479496) EP3 receptor in the rabbit kidney and stomach, core.ac.uk and the Gal/GalNAc macrophage lectin mRNA in inflammatory cells within cardiac allograft tissue. researchgate.net It has also been used to visualize tyrosine hydroxylase (TH) mRNA to study dopaminergic neurons in models of Parkinson's disease. mdpi.com
Advanced Research Applications and Future Directions for Datp Alpha S, 35s
Integration of Datp-alpha-S, [35S] Methodologies with High-Throughput Screening Platforms
The integration of Datp-alpha-S, [35S]-based assays into high-throughput screening (HTS) platforms has significantly advanced the discovery of novel bioactive molecules. The high sensitivity of radiolabeling allows for the miniaturization of assays, a key requirement for HTS.
One prominent application is in scintillation proximity assays (SPA) . In a typical SPA-based HTS for enzyme inhibitors, a substrate is bound to a scintillant-impregnated bead. An enzyme reaction using [³⁵S]dATPαS incorporates the radiolabel into the substrate, bringing the ³⁵S in close enough proximity to the bead to stimulate light emission. Potential inhibitors are screened for their ability to prevent this reaction and thus reduce the scintillation signal. This homogenous assay format is readily adaptable to robotic liquid handling systems, enabling the rapid screening of large compound libraries.
Another key area is in filter binding assays . These are particularly useful for screening inhibitors of DNA or RNA polymerases. In this setup, a polymerase incorporates [³⁵S]dATPαS into a nucleic acid strand, which is then captured on a filter membrane. Unincorporated nucleotides are washed away, and the radioactivity remaining on the filter is proportional to enzyme activity. This method, while requiring washing steps, is robust and has been successfully used in HTS campaigns. For example, a non-fluorescent radioactive guanine (B1146940) nucleotide-binding assay measuring LARG-stimulated [³⁵S]GTPγS binding to RhoA was used to confirm hits from a primary fluorescence polarization-based screen. nih.gov
The development of oligonucleotide scanning arrays also benefits from radiolabeling, where a radiolabeled target sequence hybridizes to complementary oligonucleotides on the array, allowing for the quantification of binding strengths in a high-throughput manner. nih.gov
| HTS Platform | Principle of Detection | Application Example |
| Scintillation Proximity Assay (SPA) | Light emission from scintillant beads upon proximity of ³⁵S | Screening for enzyme inhibitors (e.g., kinases, polymerases) |
| Filter Binding Assay | Capture of radiolabeled product on a filter | Identifying inhibitors of DNA/RNA polymerases or nucleic acid binding proteins |
| Oligonucleotide Scanning Arrays | Hybridization of a radiolabeled target to an array | Quantifying nucleic acid interactions and identifying effective antisense reagents. nih.gov |
Role of Datp-alpha-S, [35S] in Structural Biology Investigations of Nucleotide-Protein Complexes
While not a direct method for structure determination, Datp-alpha-S, [35S] plays a crucial supporting role in the structural biology of nucleotide-protein complexes, particularly through techniques like cryo-electron microscopy (cryo-EM). rcsb.orgnih.gov
The ability to radiolabel nucleotides allows for the precise quantification of nucleotide binding to a protein of interest. This is critical for preparing homogenous protein-nucleotide complexes for structural studies. By performing binding assays with [³⁵S]dATPαS, researchers can determine the optimal conditions (e.g., protein and nucleotide concentrations) to ensure that the majority of the protein is in the desired nucleotide-bound state before freezing grids for cryo-EM analysis. This biochemical validation is a crucial step for increasing the likelihood of obtaining high-resolution structures. elifesciences.org
Furthermore, the phosphorothioate (B77711) modification can in some cases stabilize a particular conformational state of a protein, which can be advantageous for structural studies. For instance, the slower hydrolysis rate of the thiophosphate compared to the phosphate (B84403) can trap an enzyme in a substrate-bound or transition-like state. While X-ray crystallography often requires non-hydrolyzable analogs, the principles of using nucleotide analogs to stabilize specific states are shared. Cryo-EM has been successfully used to determine the structures of various DNA-protein complexes and ribonucleotide reductases, where understanding nucleotide binding is key. rcsb.orgelifesciences.orgnih.govresearchgate.net
Elucidation of Novel Mechanistic Insights in Underexplored Enzymatic or Receptor Systems
Datp-alpha-S, [35S] has been instrumental in characterizing the function of newly discovered or poorly understood enzymes and receptors that bind dATP. The high sensitivity of radioligand binding assays enables the detection of low-abundance targets and the determination of key kinetic and thermodynamic parameters.
A significant application has been in the study of P2Y purinergic receptors. ut.ee For example, [³⁵S]dATPαS was used in competitive binding assays to characterize the affinity of compounds for the rat P2Y receptor. scispace.com However, research has also shown that [³⁵S]dATPαS is not a universal ligand for all P2Y receptors and can bind to other endogenous ATP-binding proteins, highlighting the need for careful interpretation of results. ut.eecapes.gov.br Kinetic analyses of the interaction of [³⁵S]dATPαS with the P2Y1 receptor have revealed complex binding mechanisms, including two-step interactions involving a slow isomerization of the receptor-ligand complex. researchgate.netresearchgate.net
The compound has also been employed in studies of DNA polymerases and other nucleic acid-modifying enzymes. revvity.com For example, it can be used in primer extension assays to follow the incorporation of nucleotides and to study the fidelity and processivity of DNA polymerases. revvity.com The use of [³⁵S]dATPαS in single-strand conformational polymorphism (SSCP) analysis has also been reported for identifying different fungal species associated with orchids. pnas.org
Comparative Studies with Other Radiolabeled and Non-Radiolabeled Nucleotide Analogs in Research
The choice of a nucleotide analog is critical for the success of an experiment, and comparative studies are essential for selecting the most appropriate tool. Datp-alpha-S, [35S] is often compared with other radiolabeled analogs, such as those containing ³²P or ³³P, as well as non-radiolabeled fluorescent or biotinylated analogs.
Radiolabeled Analogs:
[α-³²P]dATP vs. [³⁵S]dATPαS: ³²P is a higher energy beta emitter than ³⁵S, which can lead to higher sensitivity in some applications but also more autoradiographic signal spread, reducing resolution in techniques like in situ hybridization. revvity.com The shorter half-life of ³²P (14.3 days) compared to ³⁵S (87.4 days) means that [³⁵S]dATPαS has a longer shelf life. revvity.com
[γ-³²P]ATP vs. [³⁵S]dATPαS: These are used to study different enzymatic activities. [γ-³²P]ATP is ideal for tracking the activity of kinases, which transfer the terminal phosphate. [³⁵S]dATPαS, with the label on the alpha-phosphate, is suited for assays where the nucleotide is incorporated into a polymer, such as by a DNA polymerase. revvity.com
Non-Radiolabeled Analogs:
Fluorescent Analogs: These offer the advantage of avoiding radioactivity and allowing for real-time monitoring of reactions. jenabioscience.combitesizebio.com However, the bulky fluorophore can sometimes interfere with protein-nucleotide interactions. bitesizebio.com Fluorescent polarization assays, for instance, have been used in HTS, with radioactive binding assays using compounds like [³⁵S]GTPγS serving as an orthogonal method to confirm hits and rule out fluorescence artifacts. nih.gov
Biotinylated Analogs: These are useful for purification and detection through streptavidin-based systems. jenabioscience.com Like fluorescent tags, the biotin (B1667282) moiety can potentially alter the binding characteristics of the nucleotide.
| Analog Type | Advantages | Disadvantages |
| Datp-alpha-S, [35S] | High sensitivity, good resolution, relatively long half-life. revvity.com | Requires handling of radioactive material, endpoint assays. byjus.com |
| ³²P-labeled Nucleotides | Very high sensitivity. tandfonline.com | Lower resolution, shorter half-life, higher energy. bitesizebio.com |
| Fluorescent Nucleotides | Non-radioactive, allows for real-time measurements. jenabioscience.combitesizebio.com | Potential for steric hindrance by the fluorophore, can have lower sensitivity. bitesizebio.com |
| Biotinylated Nucleotides | Non-radioactive, useful for affinity purification. jenabioscience.com | Large tag can interfere with binding, indirect detection. |
Development of Refined Analytical Techniques for Datp-alpha-S, [35S] and its Research-Generated Metabolites
The analysis of Datp-alpha-S, [35S] and its metabolites is crucial for understanding its fate in biological systems. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the primary techniques used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for separating radiolabeled compounds. tandfonline.comtandfonline.com It has been successfully applied to analyze the purity of radiolabeled oligonucleotides and to separate nucleotides from their metabolites. tandfonline.comtandfonline.com One-dimensional TLC methods have been optimized to be faster and more sensitive than older two-dimensional techniques for quantifying nucleoside triphosphates in cell extracts. nih.gov The advantage of TLC coupled with radioactivity is its high sensitivity, allowing for the detection of very small amounts of material. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and better quantification compared to TLC. researchgate.net Ion-pair reversed-phase (IP-RP-HPLC) methods have been developed for the sensitive quantification of nucleotides and their metabolites. nih.gov These HPLC-based methods can be used to analyze the guanine-nucleotide binding state of small GTPases, offering an alternative to classic metabolic labeling with [³²P]orthophosphate and subsequent TLC analysis. nih.gov Combining HPLC with radiodetection allows for the creation of radio-chromatograms, providing a detailed profile of the radiolabeled species in a sample.
Future Opportunities for Expanding the Academic Utility of Datp-alpha-S, [35S] in Emerging Biochemical and Molecular Disciplines
The utility of Datp-alpha-S, [35S] is poised to expand with the advent of new technologies and research areas.
Molecular Imaging: While ³⁵S is not suitable for in vivo imaging techniques like PET or SPECT due to the low energy of its beta emission, the principles of using radiolabeled probes are central to molecular imaging. stanford.edunih.gov The development of novel radiolabeling strategies, such as click chemistry, could potentially be adapted for sulfur-containing nucleotides, expanding their application in targeted radiotracer development. nih.gov
Systems Biology and Metabolomics: As researchers seek to understand complex biological networks, the ability to trace the metabolic fate of specific molecules becomes increasingly important. wuxiapptec.com Radiolabeled nucleotides like [³⁵S]dATPαS can be used to follow the pathways of nucleotide metabolism and incorporation into nucleic acids within complex cellular extracts, providing valuable data for systems-level models.
Single-Molecule Studies: While fluorescent probes are currently dominant in single-molecule biophysics, the high sensitivity of radiolabeling could be leveraged in novel single-molecule detection techniques. bitesizebio.com For example, advancements in autoradiography and digital detection could potentially allow for the visualization of individual radiolabeled molecules.
Gene Editing and Nucleic Acid Therapeutics: The development of CRISPR-based technologies and nucleic acid drugs requires a deep understanding of DNA repair and modification enzymes. [³⁵S]dATPαS could be used in highly sensitive assays to study the off-target effects of gene-editing nucleases or the mechanism of action of novel nucleic acid polymerases and ligases. The ability to introduce modified nucleotides into DNA can be used to study these processes in detail. google.com
Q & A
Q. What are the critical storage conditions for maintaining the stability of Datp-alpha-S, [35S] in experimental settings?
Datp-alpha-S, [35S] requires storage at -80°C under nitrogen to minimize decomposition (<5% weekly). Avoid repeated freeze-thaw cycles, as thawing at 4°C accelerates oxidation to methionine disulfide-[35S]. For short-term use, aliquot samples post-thaw and re-freeze immediately at -20°C or below. Use vented vials with charcoal traps to mitigate pressure buildup during thawing .
Q. How should researchers handle contamination risks associated with volatile 35S-labeled byproducts?
Conduct all handling in a certified fume hood. Use cotton-plugged syringes or charcoal traps (e.g., NEX-033T) when piercing vial septa to capture volatile 35S compounds. For in vitro labeling, incubate cultures in trays with activated charcoal to absorb emissions. Regularly monitor radiation levels in workspaces using Geiger-Müller counters .
Q. What validation methods ensure the radiochemical purity of Datp-alpha-S, [35S] prior to experimental use?
Assess purity via C18 reverse-phase HPLC, which typically confirms >95% radiochemical purity. Cross-validate with amino acid analysis to quantify unlabeled contaminants (e.g., alanine and valanine at ~2:1 molar ratios relative to methionine). Batch-specific certificates of analysis should accompany each shipment .
Advanced Research Questions
Q. How can researchers design experiments to account for isotopic decay and maintain consistent specific activity in longitudinal studies?
Calculate decay-adjusted specific activity using the formula:
where (half-life days for 35S). Calibrate protocols weekly to compensate for activity loss. Use internal standards (e.g., non-radioactive methionine) to normalize data across timepoints .
Q. What statistical approaches are recommended for resolving contradictory binding affinity data in receptor studies using 35S-labeled compounds?
Apply nonlinear regression (e.g., Prism software) to calculate and values from saturation binding assays. For competitive inhibition, use four-parameter logistic models to derive IC50 values. Address outliers by re-evaluating ligand stability and verifying protein concentration assays (e.g., Bradford) .
Q. How do oxidation products of Datp-alpha-S, [35S] interfere with metabolic pathway analysis, and how can these artifacts be minimized?
Oxidized methionine disulfide-[35S] can skew intracellular uptake kinetics. Pre-treat samples with reducing agents (e.g., 10 µM 2-mercaptoethanol) to maintain thiol groups. Validate results via LC-MS/MS to distinguish intact Datp-alpha-S from disulfide derivatives .
Q. What strategies optimize the integration of 35S-labeled compounds with fluorescence-based assays without cross-interference?
Use sequential detection: first measure fluorescence signals (e.g., DHAP fluorometric assays), then quantify 35S via scintillation counting. Validate separation efficiency by spiking control samples with both labels and confirming no signal overlap .
Methodological and Data Integrity Questions
Q. How should researchers document and archive 35S-related data to meet reproducibility standards?
Include metadata such as batch-specific activity, storage conditions, and decay calculations in raw datasets. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for archiving. Store protocols in platforms like Zenodo or institutional repositories with DOI assignments .
Q. What controls are essential for ensuring specificity in 35S-based protein labeling experiments?
Include:
- Negative controls : Cells treated with excess unlabeled methionine to block 35S uptake.
- Background controls : Samples without primary antibodies in autoradiography.
- Stability controls : Time-course assays to monitor 35S leakage from labeled proteins .
Q. How can machine learning enhance the analysis of high-throughput 35S tracer data in metabolic flux studies?
Train models on isotopic enrichment patterns to predict flux rates through pathways like the TCA cycle. Use dimensionality reduction (e.g., PCA) to identify clusters in time-resolved 35S incorporation data. Validate models with knockout cell lines to confirm pathway dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
